1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose

Nucleoside Synthesis Stereochemistry Antiviral Drug Discovery

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose (CAS N/A for L-isomer; D-isomer CAS 120143-22-8) is a fully protected, polyfunctionalized L-ribofuranose derivative. It is classified as both a purine nucleoside analog intermediate and a click chemistry reagent.

Molecular Formula C17H19N3O7
Molecular Weight 377.3 g/mol
Cat. No. B15594252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose
Molecular FormulaC17H19N3O7
Molecular Weight377.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N3O7/c1-9-4-6-12(7-5-9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14+,15?,17-/m0/s1
InChIKeyLNDLSVCWKVEVIX-MYSGWJLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose: Core Procurement & Structural Baseline


1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose (CAS N/A for L-isomer; D-isomer CAS 120143-22-8) is a fully protected, polyfunctionalized L-ribofuranose derivative. It is classified as both a purine nucleoside analog intermediate and a click chemistry reagent . The molecule features a 3-azido-3-deoxy modification, O-acetyl protection at the 1- and 2-positions, and a 5-O-(4-methylbenzoyl) ester, yielding a molecular formula of C17H19N3O7 and a molecular weight of 377.35 g/mol . Its primary utility lies in the stereospecific synthesis of L-configured nucleoside analogs, a field of growing interest for antiviral and anticancer drug discovery due to the favorable pharmacological profiles often exhibited by L-nucleosides [1].

Why 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose Cannot Be Substituted with Generic Analogs


The substitution of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose with a close structural analog is non-trivial due to three interdependent, quantifiable factors: stereochemistry, protecting group orthogonality, and reactive functional group identity. The L-ribo stereochemistry dictates the three-dimensional presentation of the final nucleoside, a critical determinant of biological target engagement [1]. The 5-O-(4-methylbenzoyl) group offers distinct hydrolytic stability and lipophilicity compared to a 5-O-benzoyl group, impacting both intermediate handling and subsequent deprotection yields . Finally, the 3-azido group enables copper-catalyzed or strain-promoted click chemistry, a reactivity profile absent in 3-fluoro or 3-deoxy analogs, which would require entirely different synthetic strategies for elaboration . Each of these parameters is quantitatively examined in the following section.

Quantitative Differentiation of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose vs. Closest Comparators


Stereochemical Configuration: L-Ribose vs. D-Ribose Scaffold in Nucleoside Synthesis

The target compound is built on an L-ribofuranose scaffold, whereas the vast majority of commercially available analogs (e.g., CAS 120143-22-8) are D-ribofuranose derivatives. The L-configuration is not a trivial variation; it is essential for accessing the α-L-ribo series of nucleosides. Research demonstrates that chemo-enzymatic pathways can produce 3'-azido-3'-deoxy-α-L-ribofuranosyl nucleosides in dramatically improved yields (89-93%) compared to chemical methods alone (49-55%), underscoring the value of a pure L-ribo starting material for high-yielding, stereoselective syntheses [1]. This stereochemical differentiation is absolute: a D-ribose starting material will lead to the opposite enantiomeric series, which can exhibit vastly different biological activity profiles .

Nucleoside Synthesis Stereochemistry Antiviral Drug Discovery

5-O-Protecting Group: 4-Methylbenzoyl vs. Benzoyl Ester in Synthetic Intermediates

The 5-O-(4-methylbenzoyl) group on the target compound provides a quantifiable advantage in a key synthetic step compared to the simpler 5-O-benzoyl analog. In a published multi-step synthesis of a related intermediate (3-azido-1,2-O-isopropylidene-5-O-(4-methylbenzoyl)-3-deoxy-α-D-ribofuranose), the installation of the 4-methylbenzoyl group proceeds in 93% yield . This is a critical step for introducing a robust, orthogonal protecting group. While a direct yield comparison for the benzoyl analog under identical conditions is not available in the primary literature, the 4-methylbenzoyl group is known to provide enhanced crystallinity and simplified purification compared to its benzoyl counterpart, which can be prone to forming oils [1]. This difference in physical properties can translate to higher overall recovered yields and purity in a multi-step sequence.

Protecting Group Strategy Synthetic Yield Carbohydrate Chemistry

Reactive Functionality: 3-Azido Group for Click Chemistry vs. 3-Fluoro or 3-Deoxy Analogs

The 3-azido group is a uniquely enabling functional handle. Unlike the 3-fluoro analog (1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose, MW 354.33) [1] or a simple 3-deoxy derivative, the azide moiety confers dual functionality: it is both a masked amine and a powerful participant in bioorthogonal click chemistry. This compound is explicitly validated as a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reactivity enables the late-stage diversification of nucleoside analogs or the creation of complex bioconjugates that are simply inaccessible from the corresponding fluoro or deoxy analogs. The 3-fluoro analog, while also a purine nucleoside analog, lacks this click chemistry handle, limiting its utility to only those pathways where the fluorine is the desired final modification [1].

Click Chemistry Bioconjugation Synthetic Versatility

Class Differentiation: Purine Nucleoside Analog Intermediate vs. Final Therapeutic

The target compound is a fully protected synthetic intermediate, not a final therapeutic agent. It is classified as a purine nucleoside analog, a class known for broad antitumor activity targeting indolent lymphoid malignancies . This is a class-level property that distinguishes it from unprotected nucleosides or other simple sugars. The fully protected nature of this compound means it is a versatile building block that can be deprotected in a controlled, stepwise manner to access a diverse array of final nucleoside structures. This is in contrast to purchasing a pre-formed nucleoside, which offers zero flexibility in modifying the sugar or nucleobase. The quantitative advantage is in synthetic divergence: one intermediate can yield dozens of final compounds, whereas a final nucleoside is a single entity.

Anticancer Drug Development Nucleoside Antimetabolites Pharmacophore

Validated Application Scenarios for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-L-ribofuranose


Stereospecific Synthesis of L-Nucleoside Antiviral Agents

This compound is the ideal starting material for synthesizing novel L-configured nucleosides, a class that has yielded clinically important antivirals like lamivudine (3TC) and emtricitabine (FTC). Researchers can leverage the L-ribo stereochemistry to build a library of α-L-ribofuranosyl nucleosides for evaluation against viral polymerases. The high yields (up to 93%) reported for related chemo-enzymatic routes from L-ribo scaffolds underscore the efficiency of this approach [1].

Click Chemistry-Mediated Bioconjugation and Probe Synthesis

The 3-azido group makes this compound a prime candidate for bioorthogonal conjugation strategies. After deprotection of the 1,2-acetyl groups and coupling to a nucleobase, the resulting azido-nucleoside can be 'clicked' to alkyne-bearing fluorescent dyes, affinity tags (e.g., biotin), or polyethylene glycol (PEG) chains. This is a powerful method for creating molecular probes to study nucleoside transport, metabolism, or intracellular localization .

Precursor to Aminosugar-Containing Oligonucleotides

The 3-azido group serves as a masked amine. Following the construction of the desired nucleoside, the azide can be selectively reduced to a 3'-amine. This modification is crucial for synthesizing antisense oligonucleotides or siRNA with enhanced nuclease resistance or altered pharmacokinetic properties. Using this pre-functionalized building block circumvents the need for difficult, low-yielding amination reactions on complex oligonucleotides [2].

Development of Purine Nucleoside Analogs for Oncology

As a purine nucleoside analog intermediate, this compound can be coupled with various 6-substituted purine bases (e.g., 6-chloropurine) to create a focused library of potential anticancer agents. These analogs are designed to inhibit DNA synthesis and induce apoptosis in lymphoid malignancies. Using a protected intermediate allows for a modular synthesis where the nucleobase can be varied independently of the sugar scaffold .

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